molecular formula C25H30N2O3 B12056827 N-(2,6-dimethylphenyl)-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,6-dimethylphenyl)-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12056827
M. Wt: 406.5 g/mol
InChI Key: RRYLERJJCYODHU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a heptyl chain, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Heptyl Chain: The heptyl chain can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethylphenyl group with the quinoline core in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine:

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

    N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Known for its local anesthetic properties.

    N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Investigated for its potential as a kinase inhibitor.

    6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide: Used in pharmaceutical research for its antiarrhythmic properties.

Uniqueness: N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its quinoline core, coupled with the heptyl and dimethylphenyl groups, provides a versatile scaffold for further chemical modifications and biological evaluations.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-4-5-6-7-10-16-27-20-15-9-8-14-19(20)23(28)21(25(27)30)24(29)26-22-17(2)12-11-13-18(22)3/h8-9,11-15,28H,4-7,10,16H2,1-3H3,(H,26,29)

InChI Key

RRYLERJJCYODHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O

Origin of Product

United States

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